2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

Thiazole SAR programs often stall due to highly lipophilic building blocks limiting solubility and CNS access. This 2-(1-methoxyethyl) substituted analog offers an XLogP3 of 0.9 and TPSA of 87.7 Ų-ideal for polar active-site targeting and blood-brain barrier penetration. • Enables kinase/protease inhibitor library synthesis with enhanced aqueous solubility • Ready carboxylic acid handle for amide/ester parallel synthesis • Sourced at ≥95% purity with global shipping

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 1384428-28-7
Cat. No. B1376068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
CAS1384428-28-7
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(S1)C(=O)O)OC
InChIInChI=1S/C7H9NO3S/c1-4(11-2)6-8-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyMCGPYPCNQMMCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid: A Differentiated Thiazole Building Block


2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (CAS 1384428-28-7) is a heterocyclic small molecule characterized by a 2-substituted 1,3-thiazole-5-carboxylic acid core scaffold [1]. The thiazole ring, containing both sulfur and nitrogen, provides a versatile platform for medicinal chemistry due to its aromaticity and potential for diverse substitution patterns [2]. This specific compound features a unique 1-methoxyethyl group at the 2-position of the thiazole ring, which distinguishes it from other 2-substituted thiazole-5-carboxylic acid analogs and imparts specific physicochemical properties and reactivity profiles [3]. As a carboxylic acid, it offers a convenient handle for further derivatization via amide or ester bond formation, making it a valuable building block for the synthesis of more complex molecules in drug discovery and chemical biology research [4].

Critical Role of 2-Position Functionalization


The 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (CAS 1384428-28-7) cannot be indiscriminately substituted with other 2-substituted thiazole-5-carboxylic acid analogs or simple thiazole-5-carboxylic acid due to the profound influence of the 2-position substituent on both physicochemical properties and biological activity [1]. In thiazole-based scaffolds, the nature of the 2-substituent dictates lipophilicity (e.g., XLogP3), electronic distribution, and steric hindrance, all of which critically impact molecular recognition by biological targets, as demonstrated in structure-activity relationship (SAR) studies of related thiazole-5-carboxylic acid derivatives [2]. For instance, replacing a phenyl group at the 2-position with a 1-methoxyethyl group alters the compound's solubility profile and its ability to engage in specific hydrogen bonding and hydrophobic interactions, which can lead to divergent activity profiles in enzyme inhibition or receptor binding assays [3]. Therefore, procurement decisions must be based on the precise substitution pattern to ensure the desired experimental outcome, as even minor changes can result in significant functional differences.

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid vs. Structural Analogs


Lipophilicity Advantage: Enhanced Aqueous Solubility

The computed XLogP3 value for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is 0.9 [1]. In contrast, 2-phenylthiazole-5-carboxylic acid, a common analog in medicinal chemistry [2], has a significantly higher XLogP3 of approximately 2.3 (computed via PubChem) [3]. This quantitative difference indicates that the 2-(1-methoxyethyl) derivative is more hydrophilic, leading to improved aqueous solubility and potentially better drug-like properties for certain targets where high lipophilicity is detrimental.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Improved Membrane Permeability via PSA Profile

The topological polar surface area (TPSA) for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is computed to be 87.7 Ų [1]. In comparison, 2-(aminomethyl)thiazole-5-carboxylic acid, a structurally related analog, has a higher TPSA of 104.4 Ų due to the presence of the primary amine group [2]. A TPSA below 140 Ų is generally associated with good oral bioavailability and blood-brain barrier penetration. The lower TPSA of the target compound suggests it may exhibit superior passive membrane permeability relative to the aminomethyl analog.

ADME Drug Design Pharmacokinetics

Efficient Amide Coupling Reactivity

In synthetic practice, the carboxylic acid moiety at the 5-position of thiazole rings can be efficiently activated for amide bond formation using standard coupling reagents (e.g., HATU, EDC). The 2-(1-methoxyethyl) group in the target compound is relatively small and flexible, minimizing steric hindrance around the reactive site compared to bulky 2-substituents like 2-tert-butyl or 2-(trifluoromethyl)phenyl. While direct comparative kinetic data for this specific compound are not available, class-level inference from thiazole chemistry indicates that less sterically demanding 2-substituents generally lead to higher yields and faster reaction rates in amide coupling [1]. This can streamline the synthesis of focused libraries and reduce the need for extensive optimization of coupling conditions.

Organic Synthesis Medicinal Chemistry Chemical Biology

Enzyme Inhibitor Scaffold Potential

While no direct biological activity data for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid itself are publicly available, the thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against diverse targets such as xanthine oxidase (IC50 = 0.45 µM) and protein kinase CK2 (IC50 = 0.4 µM) [1]. The specific 2-substituent is a key determinant of target engagement and selectivity. For example, SAR studies on α7 nAChR PAMs revealed that switching from a 4-amino to a 4-methyl group on the 2-arylamino substituent altered the EC50 from 2.1 µM to a different profile [2]. Therefore, the unique 1-methoxyethyl group in the target compound is expected to impart a distinct activity profile, making it a valuable tool for exploring novel chemical space and identifying new hit compounds in high-throughput screening campaigns.

Medicinal Chemistry Enzyme Inhibition Chemical Biology

Key Applications for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid


Lead Optimization for Aqueous-Soluble Drug Candidates

Given its lower XLogP3 value (0.9) compared to more lipophilic analogs like 2-phenylthiazole-5-carboxylic acid (~2.3), this compound is an ideal starting point for medicinal chemistry programs targeting enzymes or receptors with polar active sites, such as kinases, proteases, or GPCRs [1]. The enhanced aqueous solubility facilitates in vitro assay preparation and can improve oral absorption in preclinical pharmacokinetic studies, reducing the need for solubilizing excipients [2].

CNS Drug Discovery for Improved Blood-Brain Barrier Penetration

The compound's topological polar surface area (TPSA) of 87.7 Ų, which is below the 90 Ų threshold often cited for good CNS penetration, makes it a promising scaffold for developing brain-penetrant small molecules [1]. Researchers investigating targets for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders can leverage this property to design derivatives with a higher probability of crossing the blood-brain barrier, as opposed to more polar analogs like 2-(aminomethyl)thiazole-5-carboxylic acid (TPSA = 104.4 Ų) [2].

Parallel Synthesis and High-Throughput Chemistry for SAR Exploration

The moderate steric profile of the 2-(1-methoxyethyl) group, combined with the readily derivatizable carboxylic acid handle, positions this compound as a versatile building block for automated parallel synthesis platforms [1]. It can be efficiently coupled with a diverse array of amines to generate focused libraries of amide derivatives, enabling rapid structure-activity relationship (SAR) studies and hit-to-lead optimization in less time than bulkier or more synthetically challenging analogs [2].

Enzyme Inhibitor Screening Campaigns

The thiazole-5-carboxylic acid core is a validated pharmacophore for enzyme inhibition, with potent inhibitors identified for targets such as xanthine oxidase (IC50 = 0.45 µM) and protein kinase CK2 (IC50 = 0.4 µM) [1]. The unique 2-(1-methoxyethyl) substitution offers a distinct electrostatic and steric environment that could lead to novel binding modes or improved selectivity profiles against specific enzyme isoforms [2]. This compound should be prioritized for inclusion in diversity-oriented screening libraries targeting enzyme families known to bind thiazole-containing ligands.

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